molecular formula C15H12FN3O4S2 B5510058 4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

Cat. No. B5510058
M. Wt: 381.4 g/mol
InChI Key: NPJSBONZCGHYII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler aromatic compounds and incorporating functional groups through reactions like the Gewald synthesis and Vilsmeier-Haack reaction. For instance, Schiff bases have been synthesized using Gewald synthesis from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder, followed by reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives to obtain novel compounds with antimicrobial activity (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide can be elucidated using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. These techniques provide insights into the compound's functional groups, bonding patterns, and overall molecular architecture. For example, X-ray crystallography has been used to determine the conformation of molecules, revealing how different rings and substituents orient relative to each other in the solid state (Subashini et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups. Sulfonamides, for instance, participate in various chemical reactions, including sulfonation, reduction, and coupling reactions, which can be used to introduce or modify functional groups within the molecule. These reactions are critical for the compound's application in synthesis and modification of materials or drugs (Janakiramudu et al., 2017).

Scientific Research Applications

Synthesis and Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives have been synthesized and tested for in vitro antiproliferative activities against HeLa and C6 cell lines. These compounds, derived from a similar base structure, have shown promising broad-spectrum antitumor activity, highlighting their potential in cancer research and treatment development (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Trans-cis Isomerisation of Azobenzene Amphiphiles

The study on azo amphiphilic derivatives, which include a sulfonyl group, has observed trans-cis isomerization under specific irradiation. This property can be crucial for developing materials with light-responsive properties, suggesting applications in creating smart materials and sensors (Kucharski, Janik, Motschmann, & Raduege, 1999).

Antimicrobial Activity and Molecular Docking Study

New sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline have been examined for antimicrobial potency, demonstrating good to potent activity against bacteria and fungi. These findings support the potential for these compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Novel fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, displaying high glass transition temperatures and excellent solubility in organic solvents. These materials' properties suggest potential applications in high-performance polymers and materials science (Liu et al., 2013).

Direct Methanol Fuel Cell Applications

A novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications has been developed, illustrating the role of sulfonated polymers in enhancing the efficiency of fuel cells, which could lead to advancements in clean energy technologies (Li et al., 2009).

properties

IUPAC Name

4-[(4-fluorophenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S2/c1-9-6-14(18-23-9)17-15(20)13-7-12(8-24-13)25(21,22)19-11-4-2-10(16)3-5-11/h2-8,19H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJSBONZCGHYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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